molecular formula C14H19BO4 B1369440 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 515131-35-8

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1369440
CAS No.: 515131-35-8
M. Wt: 262.11 g/mol
InChI Key: SUZCHODXFJYVKA-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN: 515131-35-8) is an aromatic boronic acid pinacol ester with the molecular formula C14H19BO4 and a molecular weight of 262.11 g/mol . This compound is a solid and should be stored under an inert atmosphere at 2-8°C . It is classified with the signal word "Warning" and has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . As a benzoic acid derivative bearing a protected boronic acid group, this chemical serves as a crucial building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. In these reactions, it acts as a stable boronate partner to couple with various organic halides, enabling the construction of biaryl and other complex molecular architectures. The presence of both the carboxylic acid and the boronic ester functional groups on the same aromatic ring provides two distinct sites for further chemical modification, making it a valuable synthon for developing pharmaceuticals, agrochemicals, and functional materials. The methyl substituent on the ring can influence the compound's electronic properties and steric profile, potentially fine-tuning its reactivity in synthetic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZCHODXFJYVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582075
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515131-35-8
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed coupling of 4-methyl-3-bromobenzoic acid with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide, tetrahydrofuran.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Hydroboration: Organoboron intermediates.

    Oxidation: Boronic acids and borate esters.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and transition metals, facilitating a wide range of chemical transformations. In biological systems, the compound can target specific enzymes or receptors, modulating their activity through boron-mediated interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 269409-74-7)
  • Structural Difference : The methyl and boronate groups are transposed (methyl at 3-position, boronate at 4-position).
  • Applications : Used in analogous cross-coupling reactions but may exhibit distinct regioselectivity in reactions requiring ortho-substitution .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 180516-87-4)
  • Structural Difference : Lacks the methyl group, leaving the boronate at the 4-position.
  • Reactivity : The absence of the methyl group reduces steric shielding, increasing susceptibility to hydrolysis compared to the methylated analog.
  • Applications : Common in synthesizing symmetric biaryl compounds due to unhindered boronate accessibility .

Fluorinated Analogs

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 867256-77-7)
  • Structural Difference : A fluorine atom replaces the methyl group at the 2-position.
  • Reactivity: The electron-withdrawing fluorine enhances boronate electrophilicity, accelerating Suzuki couplings. However, it may reduce solubility in non-polar solvents.
  • Applications : Valuable in synthesizing fluorinated drug candidates, leveraging fluorine’s metabolic stability .
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
  • Structural Difference : Fluorine at the 3-position adjacent to the boronate.
  • Reactivity : Proximity of fluorine and boronate creates electronic effects that may stabilize transition states in cross-couplings.

Heterocyclic and Bulky Substituent Derivatives

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic Acid
  • Structural Difference : Incorporates a pyrazole ring linked via a methylene group.
  • Reactivity : The pyrazole introduces nitrogen-based coordination sites, enabling use in metal-organic frameworks (MOFs) or as enzyme inhibitors.
  • Applications : Investigated in targeted cancer therapies due to dual functionality (boronate for coupling, pyrazole for bioactivity) .
2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
  • Structural Difference : A bulky cyclopentyl group at the 2-position.
  • Reactivity : The cyclopentyl group imposes significant steric hindrance, slowing coupling kinetics but improving selectivity in congested reaction environments.
  • Applications : Used in synthesizing kinase inhibitors where steric bulk prevents off-target interactions .

Nitro-Substituted Analogs

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS: 1218791-11-7)
  • Structural Difference : Nitro group at the 3-position.
  • Reactivity : The electron-withdrawing nitro group strongly activates the boronate for coupling but may reduce stability under acidic conditions.
  • Applications : Intermediate in explosives detection sensors or nitration pathway studies .

Comparative Data Table

Compound (CAS) Substituents Melting Point (°C) Solubility Key Applications Reactivity in Suzuki Coupling
515131-35-8 (Target) 4-Me, 3-boronate Not reported Ethanol, DCM Drug synthesis, biaryl motifs Moderate (steric shielding)
180516-87-4 4-boronate Not reported Ethanol, DMF Symmetric biaryls High
867256-77-7 (2-Fluoro) 2-F, 4-boronate Not reported DMSO, Acetone Fluorinated APIs Very high
1218791-11-7 (3-Nitro) 3-NO₂, 4-boronate Not reported DCM, THF Sensors, nitroarene studies High (electron-deficient)
269409-74-7 (3-Me) 3-Me, 4-boronate Not reported Ethanol, EtOAc Regioselective couplings Moderate-high
CymitQuimica cyclopentyl analog 2-Cyclopentyl, 4-boronate Not reported Toluene, DCM Kinase inhibitors Low (steric hindrance)

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H19BO3
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 1196985-65-5
  • Structural Formula : Structural Formula

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and amino acids. This property is particularly significant in enzyme inhibition and modulation of biological pathways.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for various enzymes. For instance, studies have shown that similar compounds can inhibit serine proteases and cysteine proteases by binding to the active site through their boron atom . This inhibition can lead to reduced activity in pathways involved in inflammation and cancer progression.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of boronic acid derivatives. The compound has been investigated for its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For example:

  • Case Study : A study demonstrated that a related boronic acid compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.15 to 2.55 μM . This suggests that this compound may have similar or enhanced effects.

Antiviral Activity

Boronic acids have also been explored for their antiviral properties. In particular, they have shown promise in inhibiting viral proteases essential for viral replication:

  • SARS-CoV-2 Inhibition : Recent research indicated that boronic acids could inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. Compounds structurally similar to this compound demonstrated a selective inhibition profile with a notable reduction in enzyme activity at concentrations as low as 20 μM .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Boronic Acid AAnticancer1.15
Boronic Acid BSARS-CoV-2 Mpro Inhibitor20
Boronic Acid CEnzyme Inhibitor0.79

Q & A

Q. Critical Parameters :

  • Catalyst selection (PdCl₂(dppf) offers robustness for sterically hindered substrates ).
  • Base choice (KOAc enhances transmetallation efficiency ).

How can reaction conditions be optimized for improved yields in Suzuki-Miyaura coupling involving this compound?

Q. Advanced Optimization Strategies :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to balance steric effects and reactivity. PdCl₂(dppf) is preferred for electron-deficient aryl bromides .
  • Solvent Effects : Use anhydrous dioxane or THF to minimize side reactions. Adding 10% water can enhance solubility of polar intermediates .
  • Temperature Control : Reflux (~100°C) ensures complete activation of Pd species, but microwave-assisted synthesis (120°C, 30 min) can reduce reaction time .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. Troubleshooting Low Yields :

  • Monitor boronate ester stability (hydrolysis under basic conditions can occur).
  • Use Schlenk techniques to exclude oxygen/moisture .

What analytical techniques are essential for characterizing this compound?

Q. Basic Characterization Tools :

  • ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 7.2–8.1 ppm), methyl groups on the dioxaborolane (δ 1.3 ppm), and the carboxylic acid proton (δ 12–13 ppm, if unesterified) .
  • IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .
  • Melting Point : Typically >150°C (varies with purity; compare with literature data) .

Q. Advanced Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (C₁₅H₂₁BO₄⁺: [M+H]⁺ = 276.1897) to confirm molecular formula .
  • X-ray Crystallography : For structural elucidation, use SHELX or OLEX2 for refinement. The dioxaborolane ring and benzoic acid plane should show dihedral angles <30° .

Q. Advanced Applications :

  • Donor-Acceptor Systems : The boronate ester acts as an electron-deficient unit in dyads. For example, coupling with triphenylamine (TPA) generates charge-transfer complexes for organic electronics .
  • Polymer Synthesis : As a monomer in conjugated polymers (e.g., via Stille or Kumada coupling) for OLEDs or sensors .

Case Study :
In a 2021 study, the compound was functionalized with carbazole to create a donor-acceptor system. The boronate enabled precise tuning of HOMO/LUMO levels (-5.3 eV/-2.9 eV) via Suzuki coupling .

How do researchers address contradictory spectroscopic data during characterization?

Q. Methodological Approach :

  • Cross-Validation : Compare NMR with HRMS and IR to resolve ambiguities (e.g., overlapping aromatic peaks).
  • Dynamic NMR : For rotameric forms of the dioxaborolane ring, use variable-temperature NMR (e.g., -40°C to 80°C) to observe coalescence .
  • Crystallographic Validation : Resolve disputes over regiochemistry using single-crystal X-ray data .

Example :
In , conflicting ¹³C NMR signals for the pinacol methyl groups were resolved by deuteration experiments, confirming no rotational restriction at room temperature .

What are the biological research applications of this compound?

Q. Emerging Applications :

  • Enzyme Inhibition : The benzoic acid moiety can target carboxylase enzymes. Derivatives have shown IC₅₀ values <10 µM in autotaxin inhibition studies .
  • Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) enhances cell permeability for boron neutron capture therapy (BNCT) .

Q. Synthetic Modifications :

  • Amide Conjugation : React with succinamic acid to create sulfonamide derivatives for kinase inhibition assays .

How is computational modeling integrated with experimental data for this compound?

Q. Advanced Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (Δδ < 0.2 ppm vs. experimental) .
  • Molecular Docking : Use the carboxylic acid group as an anchor for binding site analysis in proteins (e.g., COX-2) .

Validation :
Crystallographic data () validates computational bond lengths (B–O: 1.36 Å calc. vs. 1.38 Å expt.) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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